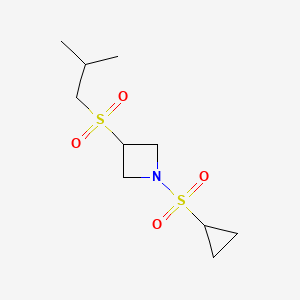
1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines . This stability translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Synthesis Analysis
Azetidines can be synthesized through various methods. One such method involves a cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides . This provides a facile access to azetidine-fused tricyclic compounds under very mild reaction conditions . It represents a rare example of 4- exo-dig radical cyclization, thus opening up a new opportunity for constructing synthetically attractive azetidines .Molecular Structure Analysis
Azetidines are four-membered heterocycles . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This stability translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions . For example, a cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides provides a facile access to azetidine-fused tricyclic compounds .Wissenschaftliche Forschungsanwendungen
Anionic Ring-Opening Polymerizations
N-sulfonylazetidines, including derivatives similar to 1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine, are studied for their anionic ring-opening polymerization (AROP) capabilities. These polymerizations form poly(N-sulfonylazetidine)s, which are potential precursors to valuable polyimines. The impact of alkyl sulfonyl substitution on AROP kinetics, polymer solubility, and temperature-dependent polymerization rates has been explored to optimize polymer characteristics for various applications (Rowe et al., 2019).
Activated Monomer Polymerization
Further research into N-sulfonylazetidines has shown that activated monomer anionic polymerization can occur at room temperature, leading to polymers with unique structural features. These polymers have potential applications in materials science, where the incorporation of sulfonyl groups into the polymer backbone can impart specific physical and chemical properties (Reisman et al., 2020).
Synthetic Routes to Functionalized Pyrrolidines
Research on 2-(α-hydroxyalkyl)azetidines has uncovered synthetic routes to 3-(chloro- or methanesulfonyloxy)pyrrolidines via ring expansion. This chemistry is of interest for the synthesis of novel organic molecules with potential therapeutic applications, demonstrating the versatility of azetidine derivatives in synthetic organic chemistry (Durrat et al., 2008).
Enzymatic Chemistry of Cyclopropane and Aziridine Biosynthesis
Azetidine and its derivatives are also of interest in the study of natural products biosynthesis, particularly in understanding the enzymatic formation of three-membered rings like cyclopropane and aziridine, which are key structural elements in many bioactive compounds. Insights into these biosynthetic pathways could lead to novel approaches in drug discovery and development (Thibodeaux et al., 2012).
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S2/c1-8(2)7-16(12,13)10-5-11(6-10)17(14,15)9-3-4-9/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGXBEGRZZSMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylsulfonyl)-3-(isobutylsulfonyl)azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2708017.png)
![2-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2708018.png)
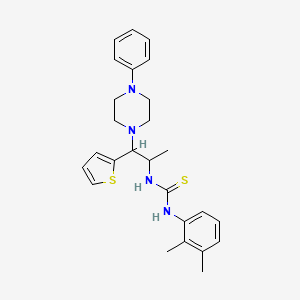
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2708021.png)

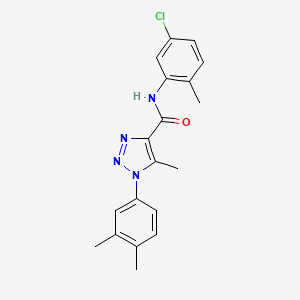


![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2708033.png)
![3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2708034.png)
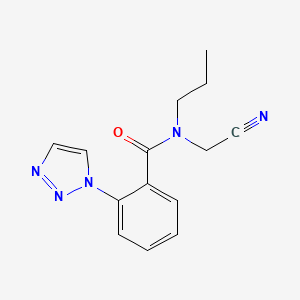
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2708036.png)
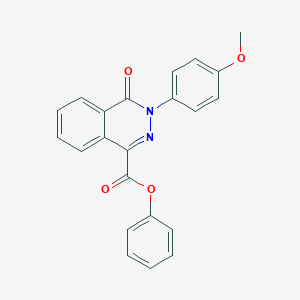
![9-ethoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2708039.png)